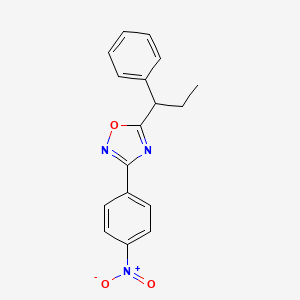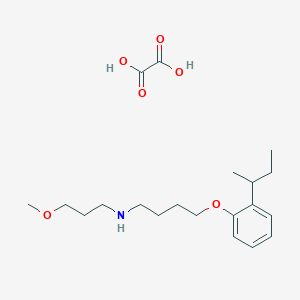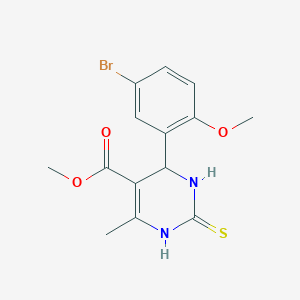![molecular formula C24H20Cl2N2O3 B4002460 2-(2,4-dichlorophenyl)-3-[3-(2-methoxyphenoxy)propyl]-4(3H)-quinazolinone](/img/structure/B4002460.png)
2-(2,4-dichlorophenyl)-3-[3-(2-methoxyphenoxy)propyl]-4(3H)-quinazolinone
Descripción general
Descripción
2-(2,4-dichlorophenyl)-3-[3-(2-methoxyphenoxy)propyl]-4(3H)-quinazolinone is a useful research compound. Its molecular formula is C24H20Cl2N2O3 and its molecular weight is 455.3 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 454.0850979 g/mol and the complexity rating of the compound is 646. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Synthesis and Biological Activity
Quinazolinones have been synthesized and evaluated for a wide range of biological activities. They exhibit analgesic, antibacterial, antifungal, antitubercular, antiviral, anticancer, antihypertensive, diuretic, antimicrobial, pesticidal, anticonvulsant, anaesthetic, sedative, anti-malarial, and anti-diabetic activities. The synthesis methods often involve cyclization and etheration, leading to various derivatives with significant biological properties, including analgesic activities comparable to standard drugs (Osarumwense Peter Osarodion, 2023).
Antioxidant Properties
Quinazolinone derivatives have been investigated for their antioxidant properties. The structure–antioxidant activity relationship studies indicate that the presence of hydroxyl groups, in addition to methoxy substituents, enhances the antioxidant activity. These compounds also exhibit metal-chelating properties, offering potential for therapeutic applications in oxidative stress-related conditions (Janez Mravljak et al., 2021).
Anticancer Activity
Quinazolinone derivatives have shown promise in anticancer research, with several compounds displaying inhibitory effects against tumor cell lines and Src kinase activity, a critical enzyme involved in cancer progression. These studies highlight the potential of quinazolinone derivatives as therapeutic agents in oncology (D. Boschelli et al., 2001).
Synthesis Techniques and Characterization
Advanced synthesis techniques and characterization of quinazolinone derivatives have been developed, including regioselective synthesis and the use of magnetic nanoparticles as catalysts. These methods enhance the efficiency of producing quinazolinone derivatives and open new avenues for research and development (M. Dadgar & N. Kalkhorani, 2015).
Environmental and Analytical Applications
Quinazolinones are also relevant in environmental and analytical chemistry, as demonstrated by methodologies developed for detecting environmental phenols and related compounds in biological samples. These techniques highlight the importance of quinazolinones in monitoring environmental pollutants and assessing human exposure (X. Ye et al., 2008).
Propiedades
IUPAC Name |
2-(2,4-dichlorophenyl)-3-[3-(2-methoxyphenoxy)propyl]quinazolin-4-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20Cl2N2O3/c1-30-21-9-4-5-10-22(21)31-14-6-13-28-23(17-12-11-16(25)15-19(17)26)27-20-8-3-2-7-18(20)24(28)29/h2-5,7-12,15H,6,13-14H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LVCBOZFUFVUEAT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1OCCCN2C(=NC3=CC=CC=C3C2=O)C4=C(C=C(C=C4)Cl)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H20Cl2N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
455.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![7-[(2-chlorophenyl)(2-pyridinylamino)methyl]-2-methyl-8-quinolinol](/img/structure/B4002409.png)
![N-allyl-N-[4-(4-chlorophenoxy)butyl]-2-propen-1-amine oxalate](/img/structure/B4002410.png)
![2-methyl-N-[3-(4-phenylmethoxyphenoxy)propyl]propan-2-amine;oxalic acid](/img/structure/B4002423.png)
![N-[4-[(6-methoxypyrimidin-4-yl)sulfamoyl]phenyl]adamantane-1-carboxamide](/img/structure/B4002431.png)
![Prop-2-en-1-yl 4-[3-methoxy-4-(prop-2-en-1-yloxy)phenyl]-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate](/img/structure/B4002444.png)
![3-{2-[2-(2-bromo-4-chlorophenoxy)ethoxy]ethyl}-4(3H)-quinazolinone oxalate](/img/structure/B4002453.png)
![N-[(benzylamino)(2,4-dichlorophenyl)methylene]-4-morpholinecarbothioamide](/img/structure/B4002454.png)
![1-[2-(4-Chlorophenyl)sulfanylethyl]-4-methylpiperazine;oxalic acid](/img/structure/B4002468.png)
![2-[4-(4-nitrophenoxy)phenyl]-2-oxoethyl 4-[(2-methoxyphenyl)amino]-4-oxobutanoate](/img/structure/B4002469.png)
![1-[2-(2-biphenylyloxy)ethyl]piperidine oxalate](/img/structure/B4002474.png)


